1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate
Overview
Description
“1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate” is an organic compound with the molecular formula C23H27NO4 . It has a molecular weight of 381.46 .
Physical And Chemical Properties Analysis
The boiling point of “1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate” is predicted to be 535.1±33.0 °C . The compound has a density of 1.164±0.06 g/cm3 . Its pKa value is predicted to be -2.41±0.20 .Scientific Research Applications
C23H27NO4 C_{23}H_{27}NO_{4} C23H27NO4
and a molecular weight of 381.46 , has several potential applications across different fields of research.Material Science
Due to its predicted boiling point of 535.1±33.0 °C , this compound could be used in the synthesis of heat-resistant materials. Its stability at high temperatures makes it suitable for creating polymers or coatings that require durability under thermal stress.
Analytical Chemistry
The compound’s distinct chemical properties, such as its predicted density of 1.164±0.06 g/cm³ , could be utilized in developing novel analytical methods. It may act as a standard or a reagent in chromatography and spectrometry techniques.
properties
IUPAC Name |
(1,3-dioxo-2-propylbenzo[de]isoquinolin-6-yl) octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-5-6-7-8-12-20(25)28-19-14-13-18-21-16(19)10-9-11-17(21)22(26)24(15-4-2)23(18)27/h9-11,13-14H,3-8,12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZBBSXNMQEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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